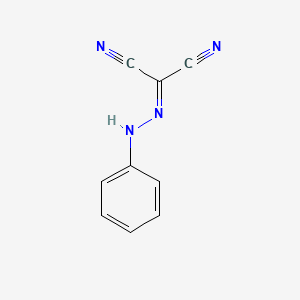

(Phenylhydrazono)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29560. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylhydrazinylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUYOGJCXAFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184666 | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-18-3 | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 306-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylhydrazono)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to (Phenylhydrazono)malononitrile Synthesis via the Japp-Klingemann Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (phenylhydrazono)malononitrile, a valuable building block in medicinal chemistry, through the Japp-Klingemann reaction. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for optimization, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound, with its characteristic bright yellow to orange crystalline appearance, is a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a phenylhydrazone moiety linked to a malononitrile group, provides a unique combination of reactivity that makes it a sought-after precursor for a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents.[2][3] The Japp-Klingemann reaction stands as a cornerstone method for its preparation, offering a reliable and efficient synthetic route.[2][4]

The Japp-Klingemann Reaction: A Mechanistic Deep Dive

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto-acids or esters and aryl diazonium salts.[2][4] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is crucial for troubleshooting and optimizing the synthesis of this compound.

The core of the reaction involves the coupling of a benzenediazonium salt with malononitrile. The mechanism can be broken down into three key stages:

-

Diazotization of Aniline: The reaction begins with the conversion of aniline into a benzenediazonium salt. This is typically achieved by treating aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This step is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][7]

-

Formation of the Enolate: Malononitrile, the active methylene compound in this synthesis, is deprotonated by a weak base, such as sodium acetate, to form a nucleophilic enolate ion. The acidity of the methylene protons in malononitrile makes this deprotonation facile.

-

Coupling and Rearrangement: The highly electrophilic diazonium salt then readily reacts with the enolate of malononitrile. This nucleophilic addition results in an unstable azo intermediate. Subsequent proton transfer and rearrangement lead to the formation of the stable this compound product.[3][4]

Caption: Mechanism of the Japp-Klingemann reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Aniline | 93.13 | 9.3 g (9.1 mL) | 0.1 | Freshly distilled |

| Conc. Hydrochloric Acid | 36.46 | 25 mL | ~0.3 | |

| Sodium Nitrite | 69.00 | 7.0 g | 0.101 | |

| Malononitrile | 66.06 | 6.6 g | 0.1 | |

| Sodium Acetate (anhydrous) | 82.03 | 24.6 g | 0.3 | |

| Ethanol | 46.07 | 150 mL | - | |

| Water | 18.02 | As needed | - | Deionized |

Part A: Preparation of the Benzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve 9.3 g (9.1 mL) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[6][8]

-

The resulting solution of benzenediazonium chloride should be used immediately in the next step.

Part B: Coupling Reaction

-

In a separate 500 mL flask, dissolve 6.6 g of malononitrile and 24.6 g of anhydrous sodium acetate in 150 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the malononitrile solution. A yellow-orange precipitate should form.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Allow the mixture to stand at room temperature for several hours, or overnight, to ensure complete reaction.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water (e.g., 500 mL).

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.[9]

Caption: Experimental workflow for the synthesis of this compound.

Critical Parameters and Optimization

The success of the Japp-Klingemann reaction hinges on careful control of several key parameters:

-

Temperature: This is arguably the most critical factor. The diazotization step must be conducted between 0-5 °C to ensure the stability of the benzenediazonium salt.[5][7] Higher temperatures can lead to decomposition and the formation of unwanted byproducts. The coupling reaction should also be maintained at low temperatures to control the reaction rate and minimize side reactions.

-

pH Control: The pH of the reaction medium plays a dual role. The initial diazotization requires a strongly acidic environment.[7] However, the subsequent coupling step is typically performed in a solution buffered with a weak base, like sodium acetate, to maintain a slightly acidic to neutral pH.[7][10] This facilitates the formation of the enolate from malononitrile, which is the active nucleophile.[7]

-

Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is essential for high yields. A slight excess of sodium nitrite is often used to ensure complete diazotization.[7] The rate of addition of the diazonium salt to the malononitrile solution should be slow and controlled to prevent localized excesses of the diazonium salt, which can lead to self-coupling and other side reactions.[7]

-

Purity of Reagents: The use of pure starting materials, particularly freshly distilled aniline, is recommended to avoid the introduction of impurities that could interfere with the reaction or complicate the purification process.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a range of standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point is in the range of 131.0 to 135.0 °C.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C≡N (nitrile) and N-H (hydrazone) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the phenyl and hydrazono-malononitrile moieties.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (170.18 g/mol ).[1]

-

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6] Therefore, they should always be prepared in solution at low temperatures and used immediately without isolation.[5]

-

Malononitrile: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acids and Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle all chemicals with care and follow standard laboratory safety procedures.

Conclusion

The Japp-Klingemann reaction is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling critical reaction parameters such as temperature and pH, researchers can achieve high yields of this valuable synthetic intermediate. This guide provides the necessary foundational knowledge and a practical protocol to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

-

Wikipedia. Japp–Klingemann reaction.

-

BenchChem. Overcoming side reactions in Japp-Klingemann reaction.

-

chemeurope.com. Japp-Klingemann reaction.

-

Wikipedia. Japp-Klingemann-Reaktion.

-

BYJU'S. Diazonium Salts Preparation.

-

Slideshare. Japp klingemann reaction.

-

BenchChem. Application Notes and Protocols for the Japp-Klingemann Reaction.

-

Organic Reactions. The Japp-Klingemann Reaction.

-

Chemguide. making diazonium salts from phenylamine (aniline).

-

ResearchGate. The Japp‐Klingemann Reaction.

-

BenchChem. An In-depth Technical Guide to Malononitrile Reaction Work-up and Product Isolation Techniques.

-

CK-12. How is Benzene Diazonium Chloride prepared through Diazotisation reaction?.

-

ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.

-

ResearchGate. What are the special considerations for the Japp-Klingemann reaction?.

-

YouTube. Aromatic 6. Preparation of benzene diazonium chloride..

-

Journal of the Chemical Society, Chemical Communications. Novel reactions of diazonium salts.

-

CymitQuimica. This compound.

-

Synlett. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.

-

Santa Cruz Biotechnology. This compound.

-

ResearchGate. Japp-Klingemann hydrazone synthesis.

-

ResearchGate. Japp-Klingemann hydrazone synthesis.

-

Organic Syntheses. malononitrile.

-

Google Patents. Method for the purification of malononitrile.

-

Charge Transfer Processes in Hydrodynamic Systems research group. Malononitrile derivatives as push-pull molecules: Structure – properties relationships characterization.

-

TCI EUROPE N.V. This compound.

-

Tokyo Chemical Industry Co., Ltd. (APAC). This compound.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

(Phenylhydrazono)malononitrile: A Technical Guide to its Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylhydrazono)malononitrile and its derivatives represent a critical class of compounds in contemporary drug discovery and materials science. Their versatile chemical scaffold is a cornerstone for synthesizing a wide array of biologically active heterocyclic compounds. A thorough understanding of the formation mechanism of this compound is paramount for optimizing synthetic routes, enhancing yields, and designing novel molecular entities with tailored properties. This guide provides an in-depth exploration of the core mechanisms governing its synthesis, backed by scientific principles and practical insights.

Core Synthetic Mechanisms

The formation of this compound is primarily achieved through two robust synthetic strategies: the Japp-Klingemann reaction and the direct condensation of phenylhydrazine with malononitrile. Each pathway offers distinct advantages and proceeds through a unique sequence of chemical transformations.

The Japp-Klingemann Reaction: A Classic Approach

The Japp-Klingemann reaction is a well-established method for the synthesis of hydrazones from β-dicarbonyl compounds and aryl diazonium salts.[1][2] When applied to malononitrile, this reaction provides an efficient route to this compound.

The reaction mechanism initiates with the deprotonation of the active methylene group of malononitrile by a base, forming a nucleophilic carbanion. This carbanion then attacks the aryl diazonium salt to yield an intermediate azo compound.[2][3] Subsequent hydrolysis and rearrangement lead to the final hydrazone product.[2][4]

Figure 1. Japp-Klingemann reaction for this compound synthesis.

Expert Insight: The Japp-Klingemann reaction is particularly valuable for creating a diverse range of substituted arylhydrazones by simply varying the starting aromatic amine used to generate the diazonium salt. The products of this reaction are often used as key intermediates in the Fischer indole synthesis.[2][4]

Direct Condensation: A Versatile Alternative

A more direct and frequently employed method involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine in a one-pot, three-component reaction.[5] This approach is often catalyzed by a base and proceeds through an initial Knoevenagel condensation.

The reaction commences with the base-catalyzed Knoevenagel condensation of the aromatic aldehyde and malononitrile to form a benzylidenemalononitrile intermediate.[6] Subsequently, a nucleophilic Michael addition of phenylhydrazine to the activated double bond of the intermediate occurs, followed by an intramolecular cyclization and subsequent aerobic oxidation to yield the final 5-aminopyrazole-4-carbonitrile derivative, a related structure to this compound.

Figure 2. Direct condensation pathway to this compound analogs.

Trustworthiness and Self-Validation: The progress of these reactions can be reliably monitored using thin-layer chromatography (TLC). The identity and purity of the final product are then confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals in these spectra provide unambiguous evidence for the formation of the desired this compound structure.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general and efficient procedure for the synthesis of this compound derivatives via a three-component condensation reaction.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)[7]

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., a few drops of piperidine or sodium ascorbate)[5]

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Heating mantle or oil bath (if required)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization solvents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |

| Aromatic Aldehyde | Varies | 1.0 |

| Malononitrile | 66.06 | 1.0 |

| Phenylhydrazine | 108.14 | 1.0 |

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol.

-

Add the catalyst to the reaction mixture.

-

Add phenylhydrazine (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the product further by recrystallization from a suitable solvent system.

-

Dry the purified product and characterize it using appropriate spectroscopic methods.

References

- Japp, F. R., & Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.

- Organic Reactions. (2011). The Japp-Klingemann Reaction. John Wiley & Sons, Inc.

- Wikipedia. Japp–Klingemann reaction.

- Alqahtani, A. M., et al. (2025). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole‐Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Chemical Biology & Drug Design.

- Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

- Abdelrazek, F. M. (2007). Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO.

- Das, B., et al. (2016). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitriles.

- Wikipedia. Japp-Klingemann-Reaktion.

- chemeurope.com. Japp-Klingemann reaction.

- Organic Reactions. The Japp-Klingemann Reaction.

- Abdelrazek, F. M. (2007). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions.

- CymitQuimica. This compound.

- FINETECH INDUSTRY LIMITED. This compound | CAS: 306-18-3.

- Li, J., et al. (2014). Condensation of aromatic aldehydes, malononitrile with 3-methyl-1-phenyl-2- pyrazolin-5-one in EtOH with no catalyst under ultrasound irradiation.

- Martins, P., et al. (2022). Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile. MDPI.

- Tokyo Chemical Industry Co., Ltd. This compound 306-18-3.

- Acar, E., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.

- Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives.

- Al-Ostoot, F. H., et al. (2023).

- Commoner, B., & Lipkin, D. (1954). Stability and absorption spectrum of malononitrile. PubMed.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (Phenylhydrazono)malononitrile

Abstract

(Phenylhydrazono)malononitrile is a versatile organic compound recognized for its utility as a precursor in the synthesis of various dyes and heterocyclic compounds with potential pharmaceutical applications.[1][2] A precise understanding of its molecular structure and purity is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the principal spectroscopic techniques employed for the definitive characterization of this compound. We delve into the causality behind experimental choices and present detailed, field-proven protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, ensuring the accurate identification and quality assessment of this important chemical entity.

Introduction

This compound, with the chemical formula C₉H₆N₄ and a molecular weight of 170.18 g/mol , is a crystalline solid that typically appears as a light yellow to orange powder.[3] Its structure is characterized by a phenylhydrazono group linked to a malononitrile moiety. This arrangement of functional groups—specifically the conjugated system involving the phenyl ring, the hydrazone C=N double bond, and the two nitrile (C≡N) groups—is responsible for its distinct chemical reactivity and spectroscopic properties.[1][4]

Accurate characterization is the bedrock of chemical synthesis and drug development. For a molecule like this compound, which serves as a critical building block, verifying its identity and purity is not merely a procedural step but a prerequisite for reliable and reproducible downstream applications. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint that confirms the presence of key functional groups and the overall atomic connectivity.

This guide will systematically explore the application of four major spectroscopic techniques to the analysis of this compound, illustrating how their complementary data coalesce to provide an unambiguous structural elucidation.

Synthesis Overview: A Note on Purity

This compound is commonly synthesized via a condensation reaction. A typical route involves the reaction of phenylhydrazine with malononitrile in the presence of an appropriate aldehyde.[5] Another established method is the Knoevenagel condensation between an aldehyde and malononitrile, followed by further reaction steps.[6]

It is crucial to consider the starting materials and potential side products of the synthesis, as these can appear as impurities in the final product. For instance, unreacted malononitrile or phenylhydrazine could be present. Spectroscopic analysis is the primary tool for detecting and quantifying such impurities, thereby ensuring the quality of the compound for subsequent use.

Spectroscopic Characterization Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: How complementary data from different techniques confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. UV-Vis spectroscopy confirms the electronic nature of the conjugated system, while FTIR provides a definitive fingerprint of its key functional groups, especially the diagnostic nitrile stretch. NMR spectroscopy elucidates the precise carbon-hydrogen framework, and mass spectrometry validates the molecular weight and elemental formula. By integrating the data from these methods, researchers and scientists can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

-

Supplementary Information, Page 2. e-mail: ; . Available at:

- Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO.

- This compound. CymitQuimica.

-

Malononitrile, phenyl-. NIST WebBook. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. Available at: [Link]

-

2-[[Phenyl]hydrazono]malononitrile. ChemBK. Available at: [Link]

-

Malononitrile | NCCH2CN | CID 8010. PubChem - NIH. Available at: [Link]

-

Hassan E.A., Elmaghraby A.M. (2015). The Chemistry of Malononitrile and its derivatives. Int. J. Innov. Sci. Res. 16:11–46. Available at: [Link]

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. Available at: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link]

-

Supporting Information. DOI. Available at: [Link]

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. Available at: [Link]

-

This compound, min 96%, 1 gram. CP Lab Safety. Available at: [Link]

-

2-(Phenyldiazenyl)malononitrile - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Stability and absorption spectrum of malononitrile. PubMed. Available at: [Link]

-

(PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. NIH. Available at: [Link]

-

Novel pyrenylbenzylidene-malononitrile derivative mixed with cellulose acetate electrospun nanofibrous sheets for hydrazine detection. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH. Available at: [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. Available at: [Link]

-

FTIR spectra of non-irradiated and UV irradiated... ResearchGate. Available at: [Link]

-

Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. PubMed. Available at: [Link]ncbi.nlm.nih.gov/21531171/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Navigating the Spectral Landscape: An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (Phenylhydrazono)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylhydrazono)malononitrile is a versatile organic compound with significant applications in the synthesis of various heterocyclic systems, dyes, and materials with interesting photophysical properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for the rational design of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental considerations, and the causality behind chemical shift and coupling patterns.

Introduction: The Structural Significance of this compound

This compound, a molecule featuring a phenylhydrazone moiety linked to a malononitrile group, presents a fascinating case for NMR analysis. The electronic interplay between the electron-donating phenylhydrazone portion and the electron-withdrawing nitrile groups governs its chemical reactivity and physical properties. A precise assignment of its NMR signals is crucial for confirming its synthesis, assessing its purity, and understanding its behavior in different chemical environments. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is the bedrock of accurate structural analysis. The following protocol outlines the key steps for preparing and analyzing a sample of this compound.

Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. For observing the N-H proton and studying hydrogen bonding effects, a more polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.

-

Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Most high-quality deuterated solvents already contain TMS.

NMR Spectrometer Parameters

-

¹H NMR Acquisition :

-

Spectrometer Frequency : A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion.

-

Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Acquisition :

-

Spectrometer Frequency : The corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Acquisition Mode : Proton-decoupled mode is standard to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be reliably observed.

-

Below is a workflow diagram for the experimental process.

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number and electronic environment of the protons in the molecule.

Expected Chemical Shifts and Multiplicities

The structure of this compound suggests the presence of signals corresponding to the phenyl ring protons and the N-H proton.

Caption: Molecular structure of this compound.

Based on available data and established principles of NMR spectroscopy, the following assignments can be proposed for the ¹H NMR spectrum in CDCl₃.[1]

Table 1: Proposed ¹H NMR Signal Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~10.0 - 12.0 (expected) | Singlet (broad) | 1H | N-H | The N-H proton of a hydrazone is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration. This signal is often best observed in DMSO-d₆. |

| 7.85 | Doublet | 2H | H-2', H-6' (ortho) | These protons are ortho to the hydrazono group and are deshielded due to the electron-withdrawing nature of this group. |

| 7.52 | Multiplet | 3H | H-3', H-4', H-5' (meta, para) | These protons are further away from the hydrazono group and experience less deshielding, appearing upfield relative to the ortho protons. The para and meta proton signals often overlap. |

Note: The singlet observed at 7.74 ppm in some literature data is likely due to an impurity or a specific conformational isomer, as a singlet is not expected from the primary structure.

The Elusive N-H Proton: A Case for Solvent Effects

The N-H proton of hydrazones is often broad and may not be easily observed in CDCl₃ due to intermediate exchange rates with trace amounts of acid or water. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton signal is expected to be a sharp singlet in the downfield region (typically δ 10-12 ppm), as the solvent molecules stabilize the proton and slow down the exchange rate. This phenomenon underscores the importance of solvent selection in comprehensively characterizing a molecule by NMR.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Proposed Signal Assignments

The following table presents the proposed assignments for the ¹³C NMR spectrum of this compound in CDCl₃, based on available data.[1]

Table 2: Proposed ¹³C NMR Signal Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| 158.31 | C=N | The imine carbon is significantly deshielded and appears at a low field. |

| 141.16 | C-1' (ipso) | The carbon atom of the phenyl ring attached to the nitrogen is deshielded. |

| 131.84 | C-4' (para) | The para carbon signal is influenced by the electronic effects of the substituent. |

| 130.07 | C-3', C-5' (meta) | The meta carbons of the phenyl ring. |

| 129.25 | C-2', C-6' (ortho) | The ortho carbons of the phenyl ring. |

| 113.44, 112.34 | C≡N | The two nitrile carbons are in slightly different electronic environments and appear as two distinct signals. |

| 83.31 | C-(CN)₂ | The carbon atom attached to the two nitrile groups is significantly shielded and appears at a high field. |

The logical relationship for signal assignment is depicted in the following diagram.

Caption: Logical flow for NMR signal assignment.

Tautomerism and Conformational Isomers

Hydrazones can potentially exist as tautomers (azo-hydrazone tautomerism) and conformational isomers (E/Z isomers around the C=N bond). While this compound is predominantly expected to exist in the hydrazone form, the possibility of minor tautomers or isomers should be considered, especially in different solvents or at varying temperatures. These would manifest as additional sets of signals in the NMR spectra. Advanced NMR techniques, such as 2D NOESY, can be employed to investigate such phenomena.

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a detailed fingerprint of its molecular structure. A comprehensive analysis, including careful selection of experimental parameters and consideration of solvent effects, allows for the unambiguous assignment of its NMR signals. This guide provides a foundational framework for researchers to confidently interpret the NMR data of this important synthetic building block, thereby facilitating its application in the development of novel chemical entities. The provided protocols and interpretations are designed to be a self-validating system, encouraging a deep understanding of the underlying principles of NMR spectroscopy.

References

- Supplementary Information for an unspecified article. The data is consistent with the expected structure of this compound. (Note: A specific, citable peer-reviewed article with full assignment was not identified in the search).

Sources

Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Spectrum of (Phenylhydrazono)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of (phenylhydrazono)malononitrile. Moving beyond a simple presentation of data, we will delve into the underlying electronic transitions, the theoretical framework governing its spectroscopic properties, and a detailed, field-proven protocol for acquiring a reliable spectrum. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize UV-Vis spectroscopy in the characterization and application of this versatile molecule.

Introduction: The this compound Scaffold

This compound, with the chemical formula C₉H₆N₄, is an organic compound characterized by a phenylhydrazone group attached to a malononitrile moiety.[1][2] This structure possesses a significant degree of π-conjugation, forming a donor-π-acceptor (D-π-A) system. The phenylhydrazone group acts as an electron donor, while the two cyano groups of the malononitrile fragment serve as strong electron acceptors.[3][4] This electronic arrangement is the primary determinant of its characteristic UV-Vis absorption spectrum and is crucial for its potential applications in areas such as dye-sensitized solar cells, nonlinear optical materials, and as a building block in medicinal chemistry.[5][6]

Theoretical Underpinnings of the UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of a molecule arises from the transition of electrons from a lower energy molecular orbital to a higher energy one upon the absorption of photons of specific energies. For this compound, the key electronic transitions occur within the π-electron system.

Electronic Transitions: A Closer Look

The absorption bands observed in the UV-Vis spectrum of this compound and related hydrazone derivatives are typically assigned to two main types of electronic transitions:

-

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like this compound, these transitions are intense and are responsible for the primary absorption bands. The extended conjugation in this molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV or even the visible region of the electromagnetic spectrum.[7]

-

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), typically associated with the lone pairs on the nitrogen atoms of the hydrazone group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.[7]

The interplay of these transitions, influenced by the molecular structure and the surrounding solvent, defines the shape and position of the absorption bands in the UV-Vis spectrum.

Experimental Determination of the UV-Vis Absorption Spectrum

The following section outlines a robust, step-by-step protocol for acquiring a high-quality UV-Vis absorption spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

This compound (Purity >96%)[1]

-

Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow Diagram

Caption: Experimental workflow for obtaining and analyzing the UV-Vis spectrum.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of solutions with decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 for optimal accuracy.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize. Set the desired wavelength range for scanning (e.g., 200-800 nm) and select an appropriate scan speed.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent (blank). Place it in the sample holder and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

Sample Measurement: Rinse the cuvette with the most dilute working solution and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this for all the working solutions, moving from the most dilute to the most concentrated.

-

Data Analysis:

-

Plot the absorbance versus wavelength for each concentration.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε). It is advisable to create a calibration curve of absorbance vs. concentration and determine ε from the slope of the line for higher accuracy.

-

Spectral Data and Interpretation

Absorption Maximum (λmax)

Based on available supplier data, the maximum absorption wavelength (λmax) of this compound in methanol is 262 nm .[8] This absorption is characteristic of a π → π* transition within the extended conjugated system of the molecule.

Molar Absorptivity (ε)

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption bands of a compound with a change in the polarity of the solvent.[9] For donor-acceptor π-conjugated systems like this compound, this effect can be significant.

-

Positive Solvatochromism (Red Shift): In more polar solvents, the excited state, which is typically more polar than the ground state due to intramolecular charge transfer, is stabilized to a greater extent. This leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths.

-

Negative Solvatochromism (Blue Shift): In some cases, if the ground state is more polar and interacts more strongly with the polar solvent than the excited state, a hypsochromic (blue) shift to shorter wavelengths can be observed.

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water) would be necessary to fully characterize its solvatochromic behavior.

Summary of Expected Spectral Data

| Parameter | Expected Value/Range | Solvent | Transition |

| λmax | 262 nm[8] | Methanol | π → π* |

| ε (Molar Absorptivity) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | - | - |

| Solvatochromism | Expected | Various | - |

Structure-Spectrum Relationship and Molecular Orbital Insights

The electronic transitions observed in the UV-Vis spectrum are directly related to the molecule's frontier molecular orbitals, namely the HOMO and LUMO.

HOMO-LUMO Transition Diagram

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. case.edu [case.edu]

- 5. Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 306-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

Crystal structure of (Phenylhydrazono)malononitrile derivatives

An In-depth Technical Guide to the Crystal Structure of (Phenylhydrazono)malononitrile Derivatives

Abstract

This compound derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional molecular architecture and the way molecules arrange themselves in the solid state. This guide provides a comprehensive exploration of the crystal structure of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis and crystallization methodologies, the intricacies of single-crystal X-ray diffraction analysis, the critical role of intermolecular interactions in defining supramolecular assemblies, and the synergy between experimental data and computational modeling. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols, providing a robust framework for understanding and predicting the structure-property relationships in this important class of compounds.

Introduction: The Significance of (Phenylhydrazono)malononitriles

The this compound scaffold is a key pharmacophore in modern drug discovery. The unique electronic properties arising from the combination of the phenylhydrazone group and the strongly electron-withdrawing malononitrile moiety confer a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The nitrile group itself is a crucial functional group in many pharmaceuticals, often involved in key binding interactions with biological targets.[3]

Beyond their medicinal applications, the planar and polarizable nature of these molecules makes them interesting candidates for advanced materials. For instance, derivatives have been shown to exhibit polymorphism, where different crystal packing arrangements lead to distinct physical properties such as mechanochromism, opening avenues for applications in sensors and data storage.[4][5]

Understanding the precise three-dimensional structure at the atomic level is paramount. It allows us to rationalize observed biological activities, predict molecular interactions with protein targets, and engineer crystalline materials with desired functionalities. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure, providing unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[6][7] This guide will walk through the process from synthesis to structural elucidation and its implications.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for diffraction analysis.

Synthetic Pathways

A prevalent and efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with malononitrile, often catalyzed by a weak base like piperidine or ammonium acetate.[4][8] Modern approaches may utilize microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.[8]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

-

Reactant Preparation: In a porcelain dish, mix the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (~10 mg).

-

Microwave Irradiation: Place the dish in a microwave oven and irradiate at a moderate power (e.g., 320 W) for 20-50 seconds. The choice of a low power setting is crucial to prevent decomposition and ensure a controlled reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate, 3:1).

-

Isolation and Purification: Upon completion, allow the mixture to cool. The resulting crude solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.[8]

Caption: General workflow for the synthesis of this compound derivatives.

The Art of Crystallization

Obtaining a single crystal is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a crystalline lattice. Slow evaporation of a saturated solution is the most common technique.

-

Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble at room temperature. Solvents like ethanol, methanol, or mixtures involving dichloromethane or ethyl acetate are often effective.

-

Environment: The process must be undisturbed. The vial should be left in a vibration-free environment, loosely covered to allow for slow solvent evaporation over several days or weeks. The formation of two distinct crystal forms (polymorphs) from different solvents has been reported, highlighting the sensitivity of the crystallization process.[4]

Core Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART APEX CCD). X-rays (commonly Mo Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[9][10] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[10]

-

Structure Solution: The corrected data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. Programs like SHELXT are commonly used for this step.[11]

-

Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares minimization on F², typically with software like SHELXL.[11] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tautomerism in (Phenylhydrazono)malononitrile and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Phenylhydrazono)malononitrile (PHM) and its analogues are a class of organic compounds exhibiting significant tautomerism, primarily between the hydrazone and azo forms. This dynamic equilibrium is crucial as the predominant tautomer dictates the molecule's chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comprehensive technical overview of the factors governing this tautomerism, detailed methodologies for its characterization, and insights into the synthesis of these compounds. A thorough understanding of these principles is essential for the rational design of novel PHM analogues for applications in medicinal chemistry and materials science.

Introduction: The Chemical and Biological Significance of (Phenylhydrazono)malononitriles

This compound and its derivatives are versatile scaffolds in organic synthesis and have garnered considerable interest due to their diverse biological activities, including potential antimicrobial, and antitumor effects.[1] The synthetic accessibility and the tunable nature of their electronic and structural properties make them attractive candidates for drug discovery and the development of functional materials. The core of their chemical versatility and biological action lies in the tautomeric equilibrium between the hydrazone and azo forms, which can be influenced by various factors.

The Tautomeric Equilibrium: A Dynamic Interplay of Forms

The principal tautomeric forms of this compound and its analogues are the hydrazone and azo tautomers. A third, less common enamine form may also be considered in the equilibrium.

-

Hydrazone Tautomer: Characterized by a C=N double bond and an N-H single bond. This form is often stabilized by intramolecular hydrogen bonding.

-

Azo Tautomer: Contains an N=N double bond. Its stability is highly influenced by the electronic nature of substituents and the surrounding solvent environment.

The interconversion between these forms is a rapid prototropic shift, and the position of the equilibrium is a delicate balance of several influencing factors.

Caption: General representation of the hydrazone-azo tautomeric equilibrium.

Key Factors Influencing Tautomeric Preference

The predominance of one tautomer over another is not absolute and can be strategically manipulated by altering the chemical environment or the molecular structure itself.

Substituent Effects

The electronic properties of substituents on the phenyl ring have a profound impact on the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) tend to stabilize the hydrazone form by increasing the acidity of the NH proton.[2]

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) can increase the stability of the azo tautomer.

This relationship allows for the fine-tuning of the tautomeric preference through rational synthetic design.[3][4]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a critical role in determining the position of the tautomeric equilibrium.[5]

-

Polar Protic Solvents: Solvents like ethanol and methanol can stabilize both forms through hydrogen bonding, but often favor the more polar hydrazone tautomer.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can also influence the equilibrium, with the outcome depending on the specific solute-solvent interactions.[5]

-

Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding within the hydrazone tautomer is a significant stabilizing factor, often making it the predominant form.[5]

Synthesis of this compound Analogues

The most common and efficient method for the synthesis of (phenylhydrazono)malononitriles is the Japp-Klingemann reaction.[6][7][8] This reaction involves the coupling of an aryl diazonium salt with an active methylene compound, in this case, malononitrile.

Experimental Protocol: Japp-Klingemann Reaction

Objective: To synthesize a substituted this compound.

Materials:

-

Substituted aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Malononitrile

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization: The substituted aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Coupling: A solution of malononitrile and sodium acetate in ethanol is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this mixture with constant stirring.

-

Isolation: The resulting precipitate, the this compound product, is collected by filtration, washed with cold water, and purified by recrystallization.

Mechanism Rationale: The reaction proceeds via the electrophilic attack of the diazonium ion on the carbanion generated from malononitrile in the presence of a base (sodium acetate).[6][7]

Caption: Simplified workflow of the Japp-Klingemann reaction.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational methods is essential for the unambiguous characterization of the tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shift of the NH proton in the hydrazone tautomer is highly diagnostic, typically appearing as a broad singlet in the downfield region (δ 10-15 ppm).[9][10][11] The absence or presence of this signal, along with the integration of aromatic protons, provides strong evidence for the predominant tautomer.

-

¹³C NMR: The chemical shifts of the carbon atoms in the C=N (hydrazone) and C-N (azo) moieties are distinct and can be used to differentiate between the tautomers.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be particularly useful in definitively assigning the tautomeric form.[2][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

-

N-H Stretch: The hydrazone form exhibits a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹.

-

C≡N Stretch: A sharp, intense band around 2220 cm⁻¹ corresponds to the nitrile groups.

-

N=N Stretch: The azo tautomer will show a characteristic N=N stretching vibration.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the azo and hydrazone tautomers occur at different wavelengths, making UV-Vis spectroscopy a powerful tool for studying the equilibrium.[13][14] The hydrazone form generally absorbs at a longer wavelength (bathochromic shift) compared to the azo form.[15] By monitoring the changes in the absorption spectra with variations in solvent or pH, the position of the equilibrium can be qualitatively and sometimes quantitatively assessed.

Computational Chemistry

Density Functional Theory (DFT) calculations are increasingly used to complement experimental data.[16][17][18] These calculations can predict the relative stabilities of the tautomers in the gas phase and in solution, providing valuable insights into the factors that govern the equilibrium.

Data Summary: Spectroscopic Hallmarks

| Spectroscopic Technique | Hydrazone Tautomer | Azo Tautomer |

| ¹H NMR | Broad NH signal (δ 10-15 ppm)[9][10][11] | Absence of downfield NH signal |

| IR Spectroscopy | N-H stretch (~3200 cm⁻¹)[19] | N=N stretch (~1580 cm⁻¹)[20] |

| UV-Vis Spectroscopy | Longer λmax (e.g., ~480 nm)[15] | Shorter λmax (e.g., ~420 nm)[15] |

Conclusion and Future Outlook

The tautomerism of this compound and its analogues is a fundamentally important aspect of their chemistry that directly influences their potential applications. A multi-faceted approach, combining rational synthesis, detailed spectroscopic analysis, and computational modeling, is crucial for a comprehensive understanding of these systems. Future research will likely focus on leveraging this understanding to design and synthesize novel compounds with precisely controlled tautomeric preferences for targeted applications in drug development, molecular sensing, and materials science.

References

-

Japp-Klingemann-Reaktion. Wikipedia. [Link]

-

Effect of Solvent on Azo-Hydrazone Tautomerism of 2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde. ethesis. [Link]

-

Japp–Klingemann reaction. Wikipedia. [Link]

-

Japp-Klingemann reaction. chemeurope.com. [Link]

-

On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences. [Link]

-

Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate. [Link]

-

The Japp-Klingemann Reaction. Organic Reactions. [Link]

-

Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. [Link]

-

Japp klingemann reaction. Slideshare. [Link]

-

Azo-hydrazone tautomerism of azo dyes. ResearchGate. [Link]

-

Para-substituted phenylhydrazones and substituent effects on the aromatic ring. ResearchGate. [Link]

-

Ab initio modeling of the solvent influence on the azo-hydrazone tautomerismy. ElectronicsAndBooks. [Link]

-

Tautomerism in azo dyes. FOLIA. [Link]

-

IR spectrum for the mixture of the two tautomers 3 and 4. ResearchGate. [Link]

-

Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches. Semantic Scholar. [Link]

-

Study of the Azo Hydrazone Tautomerism in the 4-(9-Anthrylazo) Phenol. ResearchGate. [Link]

-

On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. ResearchGate. [Link]

-

1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. ResearchGate. [Link]

-

New azo-hydrazone tautomerism in azo dyes. ResearchGate. [Link]

-

¹H NMR spectrum of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) azo dye in CDCl3. ResearchGate. [Link]

-

Figure S1. 1 H NMR spectrum of 3-[2-(4-benzoyl)phenylhydrazono] - ResearchGate. [Link]

-

Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde, 1,2-Bis-Phenyl Hydrazone (MBPH) in the Gas Phase Using HF and DFT Methods, to Investigate the Possibility of Using This Structure for the Synthesis of Different Heterocyclic Compounds, Confirmed by Spectral Tools. ResearchGate. [Link]

-

Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry. [Link]

-

Solvatochromic, computational chemical and E/Z geometrical isomerism studies on some aryl‐hydrazones synthesised by reacting of aryldiazonium chlorides with 6‐butyl‐4‐hydroxyquinolin‐2(1H)‐one. ResearchGate. [Link]

-

Azo and hydrazo tautomeric forms of dye II. ResearchGate. [Link]

-

Fluorescence of isatin N -phenylsemicarbazones: aggregation and hydrazide-hydrazonol tautomerism: KETO-ENOL TAUTOMERISM. ResearchGate. [Link]

-

Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. [Link]

-

Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. ResearchGate. [Link]

-

Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]

-

One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. RSC Publishing. [Link]

-

Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central. [Link]

-

Theoretical studies of the tautomerism in 3-(2-R-Phenylhydrazono)-naphthalene- 1,2,4-triones: synthesis of copper(II) complexes and studies of antibacterial and antitumor activities. ResearchGate. [Link]

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. [Link]

-

Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Malononitrile synthesis method.

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. [Link]

-

Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: Vibrational analysis, NMR spectra and ab initio calculations. ResearchGate. [Link]

Sources

- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 6. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of (Phenylhydrazono)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylhydrazono)malononitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, offering insights into its synthesis, spectroscopic profile, and reactivity. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important molecule's characteristics and potential applications.

Introduction

This compound, with the chemical formula C₉H₆N₄, is a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems.[1][2] Its structure, featuring a phenylhydrazone moiety linked to a malononitrile group, imparts a unique reactivity profile that has been exploited for the creation of diverse molecular architectures. Derivatives of this compound have shown promise in various therapeutic areas, including as potential agents for Alzheimer's disease, as well as exhibiting antimicrobial and fungicidal activities. A thorough understanding of its fundamental physical and chemical properties is therefore essential for its effective utilization in research and development.

Molecular Structure and Identification

The structural framework of this compound is characterized by a phenyl ring attached to a hydrazone linker, which is in turn bonded to a dicyanomethylene group. This arrangement of functional groups is key to its chemical behavior.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Molecular Formula | C₉H₆N₄[1][2][3][4] |

| Molecular Weight | 170.18 g/mol [1][3][4] |

| CAS Number | 306-18-3[1][2] |

| Appearance | Light yellow to orange powder/crystal[1][2] |

| SMILES | N#CC(C#N)=NNc1ccccc1[1][2] |

| InChI Key | QGZKDVFQNNGYKY-UHFFFAOYSA-N[1][2] |

Synthesis of this compound

The primary and most direct synthesis of this compound involves the coupling reaction of a benzenediazonium salt with malononitrile. This electrophilic substitution reaction on the active methylene group of malononitrile is a well-established method for forming arylhydrazono compounds.

Experimental Protocol: Synthesis from Malononitrile and Benzenediazonium Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Malononitrile

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Preparation of Benzenediazonium Chloride:

-

In a beaker, dissolve aniline (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve malononitrile (0.01 mol) and sodium acetate (0.03 mol) in ethanol (50 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the malononitrile solution with constant stirring.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

-

Isolation and Purification:

-

A yellow to orange precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain purified crystals.

-

Dry the purified product in a desiccator.

-

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Light yellow to orange powder/crystal | [1][2] |

| Melting Point | 131.0 - 135.0 °C | [5] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |

| pKa (predicted) | 6.76 ± 0.10 | N/A |

Spectroscopic Properties

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound in methanol exhibits a maximum absorption wavelength (λmax) which is characteristic of its extended conjugated system.

-

λmax: 262 nm (in Methanol)